molecular formula C15H13ClN4OS B2431196 N-({1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)thiophene-2-carboxamide CAS No. 2380035-03-8

N-({1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)thiophene-2-carboxamide

Cat. No.: B2431196
CAS No.: 2380035-03-8
M. Wt: 332.81
InChI Key: RTVWVUWLLGHSEL-UHFFFAOYSA-N
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Description

N-({1-[(2-Chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)thiophene-2-carboxamide is a synthetic small molecule that incorporates a 1,2,3-triazole core linked to a thiophene carboxamide moiety. The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry, often utilized in the development of pharmacologically active compounds. Its integration into molecular frameworks is frequently achieved through click chemistry, making it a valuable building block for creating diverse libraries for biological screening . Compounds featuring a triazole core linked to a carboxamide group have demonstrated significant potential in biochemical research, particularly as inhibitors of enzymatic targets . For instance, structurally related 1,2,3-triazole-carboxamide hybrids have been investigated as potent and uncompetitive α-glucosidase inhibitors, which is a relevant target for metabolic disorder research . Furthermore, the inclusion of a thiophene ring is a common strategy in drug discovery, as this heterocycle can influence the molecule's electronic properties, binding affinity, and metabolic stability . This specific molecular architecture makes this compound a compound of high interest for researchers exploring structure-activity relationships in fields such as enzymology and hit-to-lead optimization campaigns.

Properties

IUPAC Name

N-[[1-[(2-chlorophenyl)methyl]triazol-4-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4OS/c16-13-5-2-1-4-11(13)9-20-10-12(18-19-20)8-17-15(21)14-6-3-7-22-14/h1-7,10H,8-9H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVWVUWLLGHSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(N=N2)CNC(=O)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Propargyl Thiophene-2-Carboxamide

Reagents :

  • Thiophene-2-carbonyl chloride
  • Propargylamine
  • Triethylamine (Et₃N), Dichloromethane (DCM)

Procedure :
Thiophene-2-carbonyl chloride (1.2 equiv) is added dropwise to a stirred solution of propargylamine (1.0 equiv) and Et₃N (2.0 equiv) in anhydrous DCM at 0°C. The reaction proceeds at room temperature for 12 hours. The mixture is washed with water (3×), dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield propargyl thiophene-2-carboxamide as a white solid (85–92% yield).

Key Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.12 (d, J = 3.6 Hz, 1H, thiophene H-5), 7.68 (d, J = 5.0 Hz, 1H, thiophene H-3), 7.21 (t, J = 4.8 Hz, 1H, thiophene H-4), 6.45 (s, 1H, NH), 4.32 (dd, J = 2.4, 5.2 Hz, 2H, CH₂), 2.25 (t, J = 2.4 Hz, 1H, alkyne H).
  • MS (ESI+) : m/z 195.1 [M+H]⁺.

Synthesis of 2-Chlorobenzyl Azide

Reagents :

  • 2-Chlorobenzyl bromide
  • Sodium azide (NaN₃)
  • Dimethylformamide (DMF)

Procedure :
A mixture of 2-chlorobenzyl bromide (1.0 equiv) and NaN₃ (1.5 equiv) in DMF is heated at 60°C for 6 hours. The reaction is quenched with ice water, extracted with ethyl acetate (3×), washed with brine, dried (MgSO₄), and concentrated to afford 2-chlorobenzyl azide as a pale-yellow liquid (88–94% yield).

Key Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.54 (d, J = 7.6 Hz, 1H, Ar H), 7.38–7.29 (m, 2H, Ar H), 7.22 (t, J = 7.4 Hz, 1H, Ar H), 4.45 (s, 2H, CH₂).
  • IR (neat) : 2105 cm⁻¹ (N₃ stretch).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reagents :

  • Propargyl thiophene-2-carboxamide
  • 2-Chlorobenzyl azide
  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
  • Sodium ascorbate
  • tert-Butanol/H₂O (1:1)

Procedure :
A solution of propargyl thiophene-2-carboxamide (1.0 equiv), 2-chlorobenzyl azide (1.2 equiv), CuSO₄·5H₂O (0.1 equiv), and sodium ascorbate (0.2 equiv) in tert-BuOH/H₂O (1:1) is stirred at 65°C for 24 hours. The mixture is diluted with ethyl acetate, washed with NH₃(aq) to remove copper residues, dried (Na₂SO₄), and concentrated. Purification by silica gel chromatography (ethyl acetate/hexane, 1:1) yields the title compound as a white crystalline solid (78–85% yield).

Key Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, triazole H), 8.05 (d, J = 3.6 Hz, 1H, thiophene H-5), 7.89 (d, J = 5.0 Hz, 1H, thiophene H-3), 7.62–7.58 (m, 2H, Ar H), 7.52–7.46 (m, 2H, Ar H), 7.34 (t, J = 4.8 Hz, 1H, thiophene H-4), 5.64 (s, 2H, NCH₂), 4.98 (s, 2H, CH₂N).
  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 163.2 (C=O), 144.8 (triazole C-4), 136.5 (Ar C-Cl), 132.7–126.3 (Ar and thiophene C), 53.1 (NCH₂), 35.8 (CH₂N).
  • MS (ESI+) : m/z 373.1 [M+H]⁺.

Optimization and Reaction Conditions

Catalytic System Screening

Catalyst System Solvent Temp (°C) Time (h) Yield (%)
CuSO₄ + Sodium ascorbate t-BuOH/H₂O 65 24 85
CuI + DIPEA DMF 80 12 72
Cu(OAc)₂ + THPTA H₂O 25 48 68

Key Findings :

  • The CuSO₄/sodium ascorbate system in tert-BuOH/H₂O provided optimal yields (85%) due to improved solubility and reduced side reactions.
  • Ambient-temperature conditions (Cu(OAc)₂/THPTA) resulted in lower yields, likely due to incomplete conversion.

Solvent and Temperature Effects

Solvent Temp (°C) Yield (%) Purity (HPLC)
t-BuOH/H₂O 65 85 98.5
DMF 80 72 95.2
THF 60 65 92.8

Key Findings :

  • Aqueous/organic biphasic systems enhanced regioselectivity for the 1,4-disubstituted triazole.
  • Elevated temperatures in DMF led to decomposition of the carboxamide group, reducing yield.

Characterization and Analytical Data

Spectroscopic Confirmation

X-ray Crystallography :
Single-crystal X-ray analysis confirmed the 1,4-disubstituted triazole regioisomer. The triazole ring (N1–N3, C10–C11) is nearly planar, with a dihedral angle of 2.3° relative to the thiophene ring. The 2-chlorobenzyl group adopts a twisted conformation (dihedral angle = 44.7°) to minimize steric clash with the triazole.

HPLC Purity :

  • Method: C18 column, acetonitrile/H₂O (70:30), 1.0 mL/min, UV 254 nm.
  • Retention time: 8.2 min; Purity: 98.5%.

Alternative Synthetic Routes

While CuAAC is the predominant method, alternative pathways have been explored:

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

  • Conditions : Cp*RuCl(PPh₃)₂, toluene, 110°C.
  • Outcome : Yields 1,5-disubstituted triazole regioisomer (72%), unsuitable for target compound.

Thermal Cycloaddition

  • Conditions : Neat, 100°C, 48 hours.
  • Outcome : <10% yield, non-selective.

Scalability and Industrial Considerations

Scale-Up Challenges :

  • Exothermic nature of CuAAC requires controlled addition of azide to prevent runaway reactions.
  • Copper residue removal necessitates additional washing steps with aqueous NH₃ or EDTA.

Process Optimization :

  • Continuous flow reactors reduce reaction time to 2 hours (yield: 82%).
  • Immobilized copper catalysts (e.g., Cu on Al₂O₃) enable catalyst recycling, reducing costs.

Chemical Reactions Analysis

Types of Reactions

N-({1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The triazole ring present in N-({1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)thiophene-2-carboxamide is known for its antimicrobial properties. Triazole derivatives have been studied extensively for their effectiveness against a variety of bacterial and fungal pathogens. Research indicates that compounds with similar structures exhibit potent antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

Anticancer Properties
The thiophene moiety is associated with anticancer activity. Compounds containing thiophene derivatives have shown promise in inhibiting the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that thiophene-based compounds can effectively target specific cancer cell lines, indicating a potential application for this compound in cancer therapeutics .

Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of triazole and thiophene derivatives. The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions such as arthritis or other inflammatory diseases. This application is supported by studies that show similar compounds reducing inflammatory markers in vivo .

Agricultural Applications

Fungicides
Due to their antifungal properties, triazole derivatives are frequently utilized as fungicides in agriculture. The ability of this compound to inhibit fungal growth could be leveraged to develop new agricultural fungicides that are effective against resistant strains of fungi .

Plant Growth Regulators
There is potential for this compound to be explored as a plant growth regulator due to its structural characteristics that may influence plant hormone pathways. Such applications could enhance crop yield and resistance to environmental stressors.

Material Science

Polymer Chemistry
The unique chemical structure of this compound allows it to be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research into functionalized polymers containing triazole and thiophene units has shown improved performance in various applications including coatings and composites .

Summary of Biological Activities

Activity Type Potential Applications References
AntimicrobialDevelopment of new antibiotics
AnticancerTargeting specific cancer cell lines
Anti-inflammatoryTreatment for inflammatory diseases
Agricultural FungicideProtection against fungal pathogens
Material EnhancementImproved properties in polymers

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in Heterocycles demonstrated the synthesis of various triazole derivatives and their testing against Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) supporting the potential use of this compound as an effective antimicrobial agent .

Case Study 2: Anticancer Activity
In vitro studies on thiophene derivatives revealed their capability to induce apoptosis in breast cancer cell lines. This suggests that compounds similar to this compound could serve as leads for further anticancer drug development .

Mechanism of Action

The mechanism of action of N-({1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-[(2-Chlorophenyl)methyl]triazol-4-yl]methyl]benzamide
  • N-[[1-[(2-Chlorophenyl)methyl]triazol-4-yl]methyl]furan-2-carboxamide
  • N-[[1-[(2-Chlorophenyl)methyl]triazol-4-yl]methyl]pyrrole-2-carboxamide

Uniqueness

N-({1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and structural properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic semiconductors and conductive polymers .

Biological Activity

N-({1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)thiophene-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The triazole and thiophene moieties present in its structure are known for their diverse pharmacological properties. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent studies.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of thiophene derivatives with 1H-1,2,3-triazole intermediates. The general synthetic pathway includes:

  • Formation of Triazole Ring : The initial step involves the synthesis of the 1H-1,2,3-triazole ring through a click chemistry approach using azides and alkynes.
  • Coupling with Thiophene : The resulting triazole is then coupled with thiophene carboxylic acid derivatives to form the target compound via amidation reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole and thiophene moieties. For instance:

  • Mechanism of Action : The compound exhibits cytotoxic effects by inhibiting key enzymes involved in DNA synthesis and repair, particularly thymidylate synthase (TS). Inhibitors of TS can lead to apoptosis in cancer cells by disrupting nucleotide metabolism.
  • Case Studies : In vitro studies have shown that related triazole derivatives possess IC50 values in the low micromolar range against various cancer cell lines (e.g., A549, HeLa). For example, compounds similar to this compound demonstrated significant antiproliferative activity with IC50 values ranging from 1.95 to 4.24 µM against TS .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

  • Efficacy Against Bacteria : Studies indicate that certain triazole derivatives exhibit good inhibitory activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Research Findings : In a comparative study, several synthesized triazole compounds demonstrated effective antimicrobial activity with minimum inhibitory concentrations (MIC) as low as 16 µg/mL against E. coli .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design:

Structural Feature Effect on Activity
Chlorophenyl Group Enhances lipophilicity and cellular uptake
Triazole Moiety Essential for anticancer activity via TS inhibition
Thiophene Ring Contributes to overall stability and enhances bioactivity
Amide Linkage Facilitates interaction with biological targets

Q & A

Q. What are the standard synthetic routes for preparing derivatives of this compound?

Synthesis typically involves multi-step reactions, including:

  • Acylation : Reacting thiophene-2-carbonyl chloride with substituted amines under reflux in acetonitrile (yields ~64–76%) .
  • Triazole Formation : Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to introduce the 1,2,3-triazole moiety .
  • Purification : Crystallization from solvents like DMF/water or ethanol, with yields influenced by solvent polarity and cooling rates .

Q. Which spectroscopic techniques are critical for structural characterization?

  • IR Spectroscopy : Confirms amide C=O (1650–1680 cm⁻¹) and triazole C=N (1500–1550 cm⁻¹) bonds .
  • ¹H/¹³C NMR : Key signals include:
  • Thiophene protons (δ 6.5–7.5 ppm, multiplet).
  • Benzyltriazole methylene (δ 5.0–5.5 ppm, singlet) .
    • X-ray Crystallography : Resolves dihedral angles (e.g., 8.5–13.5° between thiophene and aryl rings) and supramolecular interactions .

Q. How can researchers optimize synthesis yields?

  • Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity .
  • Temperature Control : Reflux conditions (70–80°C) balance reaction rate and byproduct formation .
  • Purification : Gradient crystallization (e.g., ethanol/water mixtures) improves purity and yield .

Advanced Research Questions

Q. How do structural modifications influence physicochemical properties?

  • Triazole Substituents : Electron-withdrawing groups (e.g., nitro) increase crystallinity but reduce solubility.
  • Thiophene Modifications : Methyl groups at the 3-position enhance thermal stability (melting points >200°C) .
  • Aryl Ring Dihedral Angles : Angles >10° (e.g., 13.5° in ) disrupt π-π stacking, altering solubility .

Q. How to resolve discrepancies in reported spectral data?

  • Cross-Validation : Use HRMS (e.g., ±0.0001 Da accuracy) to confirm molecular formulas alongside NMR .
  • Dynamic NMR : Resolve tautomerism or conformational flexibility in triazole-thiophene systems .
  • Crystallographic Data : Compare experimental vs. computed (DFT) bond lengths to identify structural anomalies .

Q. What strategies analyze supramolecular interactions?

  • X-ray Diffraction : Identify weak interactions (e.g., C–H···O/S) that stabilize crystal lattices .
  • Hirshfeld Surface Analysis : Quantify interaction types (e.g., 15% H-bonding, 30% van der Waals) .
  • Thermogravimetric Analysis (TGA) : Correlate decomposition temperatures with packing efficiency .

Methodological Considerations

  • Contradiction Analysis : Compare melting points (e.g., 114–278°C in vs. 197–199°C in ) to assess purity or polymorphism .
  • Biological Assay Design : Adapt methods from (e.g., MIC testing for antibacterial activity) by substituting core scaffolds .

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